molecular formula C10H21N B2458207 (1-Methylcyclooctyl)methanamine CAS No. 1513677-88-7

(1-Methylcyclooctyl)methanamine

Cat. No. B2458207
M. Wt: 155.285
InChI Key: MIBUYJFUZBQMCA-UHFFFAOYSA-N
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Description

“(1-Methylcyclooctyl)methanamine” is a chemical compound with the CAS Number: 1513677-88-7 . It has a molecular weight of 155.28 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is “(1-methylcyclooctyl)methanamine” and its InChI Code is "1S/C10H21N/c1-10(9-11)7-5-3-2-4-6-8-10/h2-9,11H2,1H3" . This suggests that the compound consists of a cyclooctyl ring with a methyl group and a methanamine group attached to it.


Physical And Chemical Properties Analysis

“(1-Methylcyclooctyl)methanamine” is a liquid at room temperature . It has a molecular weight of 155.28 and is typically stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The safety information for this compound includes several hazard statements: H227, H314, H335 . These indicate that the compound is flammable, can cause skin burns and eye damage, and may cause respiratory irritation . Several precautionary statements are also provided, including recommendations for handling and storage .

Future Directions

While specific future directions for “(1-Methylcyclooctyl)methanamine” are not mentioned in the search results, the compound’s potential biological activity suggests it could be of interest in pharmaceutical research . Further studies could explore its properties and potential applications in more detail.

properties

IUPAC Name

(1-methylcyclooctyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(9-11)7-5-3-2-4-6-8-10/h2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBUYJFUZBQMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclooctyl)methanamine

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